Cas no 278183-12-3 (Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate)

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate is a versatile heterocyclic compound featuring a thiazole core with an ester and amino functional group. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-donating (amino) and electron-withdrawing (ester) groups enhances its reactivity, enabling diverse derivatization pathways. This compound is often utilized in the synthesis of bioactive molecules, including potential antimicrobial and anti-inflammatory agents. Its stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility in research and industrial applications. The thiazole scaffold is known for its pharmacological relevance, underscoring the compound's significance in medicinal chemistry.
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate structure
278183-12-3 structure
Product Name:Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate
CAS No:278183-12-3
MF:C7H10N2O2S
MW:186.231500148773
MDL:MFCD20719055
CID:4643174
PubChem ID:15832489
Update Time:2025-06-07

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate
    • Ethyl 4-amino-2-methylthiazole-5-carboxylate
    • W12185
    • 2-Methyl-4-aminothiazole-5-carboxylic acid ethyl ester
    • AS-55006
    • AKOS027255996
    • MFCD20719055
    • SY291553
    • CS-0038043
    • 278183-12-3
    • SCHEMBL12661708
    • Ethyl 4-Amino-2-Methyl-1,3-Thiazole-5-Carboxylate(WXC03091)
    • Ethyl4-amino-2-methylthiazole-5-carboxylate
    • Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate
    • MDL: MFCD20719055
    • Inchi: 1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3,8H2,1-2H3
    • InChI Key: KREBCXGTVCVLJV-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(=C1C(=O)OCC)N

Computed Properties

  • Exact Mass: 186.04629874g/mol
  • Monoisotopic Mass: 186.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 93.4

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Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:278183-12-3)Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate
Order Number:A1231375
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:55
Price ($):176/580
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Additional information on Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate (CAS No. 278183-12-3): A Comprehensive Overview

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate, with the chemical formula C8H10N2S2O2, is a significant compound in the field of pharmaceutical chemistry. This compound, identified by its CAS number 278183-12-3, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and carboxylate functional groups, along with a thiazole core, makes it a versatile intermediate for synthesizing various bioactive molecules.

The thiazole ring is a crucial pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Compounds containing the thiazole scaffold have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. In particular, derivatives of thiazole have shown promise in targeting specific enzymatic pathways involved in disease progression. The ethyl ester group in Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate not only enhances solubility but also provides a handle for further chemical modifications, making it an invaluable building block in synthetic chemistry.

Recent research has highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The compound Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate has been explored in several preclinical studies for its potential to modulate key biological targets. For instance, studies have demonstrated its ability to inhibit certain enzymes that are overexpressed in cancer cells, thereby disrupting critical signaling pathways. Additionally, the compound has shown promise in reducing inflammation by modulating cytokine production and immune cell responses.

The structural flexibility of Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate allows for the design of derivatives with enhanced pharmacological properties. Researchers have utilized computational methods to optimize the molecular structure, aiming to improve bioavailability and target specificity. These efforts have led to the identification of several analogs with improved efficacy and reduced toxicity. The combination of experimental synthesis and computational modeling has been instrumental in advancing the development of this class of compounds.

In addition to its pharmaceutical applications, Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate has potential uses in agrochemicals and material science. The thiazole core is known to exhibit herbicidal and fungicidal properties, making it a valuable component in crop protection formulations. Furthermore, the compound's ability to form stable complexes with metal ions has opened up possibilities for its use in catalysis and material design.

The synthesis of Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to achieve high yields and purity. The development of efficient synthetic routes is essential for large-scale production and commercialization of this compound.

The safety profile of Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate has been thoroughly evaluated through various toxicological studies. Preliminary results indicate that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical development. However, comprehensive safety assessments are necessary to ensure its suitability for human use. These studies include acute toxicity tests, chronic exposure assessments, and genotoxicity evaluations.

The future prospects of Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of laboratory findings into clinical trials. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can identify new applications for this compound and its derivatives.

In conclusion, Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate (CAS No. 278183-12-3) is a versatile compound with significant potential in pharmaceuticals and beyond. Its unique structural features and biological activities make it an attractive candidate for drug development. With continued research and innovation, this compound is poised to make substantial contributions to medicine and related fields.

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Amadis Chemical Company Limited
(CAS:278183-12-3)Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate
A1231375
Purity:99%/99%
Quantity:250mg/1g
Price ($):176/580
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